chemical structure and properties of 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine
chemical structure and properties of 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine
An In-Depth Technical Guide to 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine: Synthesis, Properties, and Pharmacological Profile
Abstract
The[1][2][3]triazolo[1,5-a]pyrazine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry, largely due to its structural resemblance to endogenous purines. This has led to its exploration as a versatile core for the development of novel therapeutic agents. The introduction of a piperazine moiety, a common pharmacophore in centrally active agents, is a promising strategy for modulating the pharmacological properties of this scaffold. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a proposed synthetic route, and the hypothesized pharmacological profile of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine. Drawing upon extensive literature on analogous compounds, this document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on neurodegenerative disorders.
Introduction to the[1][2][3]Triazolo[1,5-a]pyrazine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine heterocycle and its isosteres, such as the[1][2][3]triazolo[1,5-a]pyrazine system, are recognized as purine analogs.[4] This structural similarity allows them to interact with biological targets that recognize purines, such as adenosine receptors. The development of derivatives of this scaffold has been a fruitful area of research, leading to the discovery of potent and selective ligands for various receptors.[3][5] Piperazine and its derivatives are prevalent in a wide range of pharmacologically active compounds, known to impart favorable properties such as improved bioavailability and central nervous system penetration.[6][7] The combination of the[1][2][3]triazolo[1,5-a]pyrazine core with a piperazine substituent, as in the title compound, is a rational design strategy for targeting G-protein coupled receptors (GPCRs) in the central nervous system. Notably, piperazine-substituted triazolotriazines and related heterocycles have been identified as potent and selective antagonists of the adenosine A2A receptor, a key target in the development of therapies for Parkinson's disease.[8][9]
Chemical Structure and Physicochemical Properties
The chemical structure of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine is characterized by a fused bicyclic heteroaromatic system linked to a piperazine ring at the 5-position.
Figure 1: Chemical Structure of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine
Table 1: Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the title compound. These values are estimated using computational models such as those available through ADMETlab 2.0 or similar platforms, which are crucial for early-stage drug development.[10][11][12]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₁N₇ | Defines the elemental composition. |
| Molecular Weight | 217.23 g/mol | Influences absorption and distribution; generally, lower MW is preferred for oral drugs. |
| pKa (most basic) | ~8.5 | Affects ionization state at physiological pH, influencing solubility and receptor binding. |
| cLogP | ~0.8 | Indicates lipophilicity, which impacts membrane permeability and absorption. |
| Aqueous Solubility | Moderate | Crucial for formulation and bioavailability. |
| Polar Surface Area | ~85 Ų | Influences cell membrane permeability and blood-brain barrier penetration. |
Synthesis and Characterization
While the synthesis of the exact title compound has not been explicitly reported, a plausible synthetic route can be devised based on established methodologies for preparing analogous[1][2][3]triazolo[1,5-a]pyrazines.[1][3] A potential strategy involves the initial construction of a substituted pyrazine ring, followed by the annulation of the triazole ring, and finally, the introduction of the piperazine moiety. A key publication by Peng et al. outlines the first synthesis of a piperazine-derived[1][2][3]triazolo[1,5-a]pyrazine, which serves as a foundational reference for the proposed pathway.[1]
Figure 2: Proposed Synthetic Workflow for 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine
Proposed Experimental Protocol
Step 1: Synthesis of 2-amino-3-(piperazin-1-yl)pyrazine
-
To a solution of 2-amino-3-chloropyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane, add piperazine (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-(piperazin-1-yl)pyrazine.
Step 2: Synthesis of N-(3-(piperazin-1-yl)pyrazin-2-yl)formamide
-
Suspend 2-amino-3-(piperazin-1-yl)pyrazine (1.0 eq) in formic acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC or LC-MS.
-
After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts and concentrate to yield the formamide intermediate.
Step 3: Cyclization to 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine
-
Dissolve the N-(3-(piperazin-1-yl)pyrazin-2-yl)formamide intermediate (1.0 eq) in a solvent like acetonitrile or toluene.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.[13]
-
Heat the reaction mixture under reflux for 2-4 hours.
-
Cool the reaction and quench by slowly adding to ice-water.
-
Basify the mixture with a suitable base (e.g., sodium carbonate) and extract with an organic solvent.
-
Purify the final product by column chromatography or recrystallization.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Hypothesized Pharmacological Profile
Based on extensive research on structurally related compounds, 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine is hypothesized to be a potent and selective antagonist of the adenosine A2A receptor.[3][14][15]
The Adenosine A2A Receptor as a Therapeutic Target
The adenosine A2A receptor is a Gs-protein coupled receptor predominantly expressed in the basal ganglia of the brain, where it co-localizes with dopamine D2 receptors.[8] Activation of the A2A receptor by adenosine leads to an increase in intracellular cyclic AMP (cAMP), which in turn modulates neuronal excitability and neurotransmitter release.[2][8] In conditions such as Parkinson's disease, which is characterized by the loss of dopaminergic neurons, the A2A receptor becomes overactive. Antagonism of the A2A receptor has been shown to have neuroprotective effects and to improve motor function, making it a validated therapeutic target.[16][17]
Figure 3: Hypothesized Mechanism of Action at the Adenosine A2A Receptor
Structure-Activity Relationship (SAR) Insights
Studies on related series of[1][2][3]triazolo[1,5-a]pyrimidines and[1][2][3]triazolo[1,5-a][1][5][16]triazines have provided valuable SAR insights.[9][18] The bicyclic core serves as a rigid scaffold that mimics the purine ring of adenosine. The piperazine moiety often extends into a solvent-exposed region of the receptor binding pocket, and substituents on the distal nitrogen of the piperazine can be varied to fine-tune potency, selectivity, and pharmacokinetic properties. The unsubstituted piperazine in the title compound is expected to confer high affinity for the A2A receptor.
Experimental Protocols for Biological Evaluation
To validate the hypothesized pharmacological profile, a series of in vitro assays are recommended.
Radioligand Binding Assay for Adenosine A2A Receptor
This assay determines the binding affinity (Ki) of the test compound for the human adenosine A2A receptor.[19][20]
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human adenosine A2A receptor.
-
Radioligand: [³H]-CGS 21680 (a selective A2A agonist).
-
Non-specific binding control: 5′-(N-Ethylcarboxamido)adenosine (NECA).
-
Assay Buffer: 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 1 µg/mL Adenosine Deaminase.[19]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl pH 7.4.[21]
-
96-well filter plates (GF/C, presoaked in 0.5% PEI).
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of NECA (10 µM final concentration).
-
Test Compound: 25 µL of each dilution of the test compound.
-
-
Add 25 µL of [³H]-CGS 21680 (at a concentration close to its Kd, e.g., 10 nM) to all wells.[20]
-
Add 200 µL of the diluted cell membrane preparation to all wells.
-
Incubate the plate at 25 °C for 90 minutes with gentle shaking.
-
Terminate the binding by rapid filtration through the pre-soaked filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity.
-
Calculate the specific binding and determine the IC₅₀ value by non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Functional Antagonist Assay: cAMP Measurement
This assay confirms the antagonist activity of the compound by measuring its ability to inhibit agonist-induced cAMP production.[2][22][23]
Materials:
-
HEK293 cells expressing the human adenosine A2A receptor.
-
A selective A2A receptor agonist (e.g., CGS 21680).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).
-
Cell culture medium and reagents.
Protocol:
-
Seed the cells in a 96- or 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound (antagonist).
-
Add the antagonist dilutions to the cells and pre-incubate for 15-30 minutes.
-
Prepare a solution of the agonist at a concentration that elicits ~80% of its maximal response (EC₈₀).
-
Add the agonist solution to the wells containing the antagonist and incubate for a specified time (e.g., 30 minutes) at 37 °C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Plot the cAMP levels against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Potential Therapeutic Applications and Future Directions
The hypothesized profile of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine as a potent and selective adenosine A2A receptor antagonist suggests its potential as a therapeutic agent for neurodegenerative disorders, particularly Parkinson's disease.[24] Future research should focus on confirming its in vitro and in vivo efficacy in relevant animal models. Lead optimization studies could involve the synthesis of derivatives with substituents on the piperazine ring to improve potency, selectivity, and pharmacokinetic properties. Furthermore, the versatility of the[1][2][3]triazolo[1,5-a]pyrazine scaffold warrants its investigation in other therapeutic areas where adenosine receptor modulation is beneficial, such as oncology and inflammatory diseases.
References
[1] Peng, H., & Sh, L. (2005). FIRST SYNTHESIS OF PIPERAZINE-DERIVED[1][2][3]TRIAZOLO[1,5-a]PYRAZINE AS AN ADENOSINE A2A RECEPTOR ANTAGONIST. HETEROCYCLES, 65(10), 2321. [Link]
[2] National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]
[16] Spalluto, G., et al. (2017). The 1,2,4-Triazolo[4,3-a]pyrazin-3-one as a Versatile Scaffold for the Design of Potent Adenosine Human Receptor Antagonists. Journal of Medicinal Chemistry, 60(12), 5054-5071. [Link]
[3] Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]
[5] ResearchGate. (n.d.). Synthesis and SAR of[1][2][3]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. [Link]
[8] Varano, F., et al. (2022). A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? Molecules, 27(7), 2335. [Link]
[14] Peng, H., et al. (2005). Synthesis of alkyne derivatives of a novel triazolopyrazine as A(2A) adenosine receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 699-702. [Link]
[15] ChEMBL. (n.d.). Document: Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. (CHEMBL1143471). [Link]
[25] BioGem.Org. (n.d.). AA-Prop - Protein Physicochemical Properties Prediction Tool. [Link]
[10] ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]
[22] DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]
[11] Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]
[26] Science of Synthesis. (n.d.). 6.2.2. Pyrazines. [Link]
[27] Scribd. (n.d.). 70-317 HitHunter CAMP Assay For Small Molecules. [Link]
[13] Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
[17] ResearchGate. (n.d.). Potent, Selective, and Orally Active Adenosine A2A Receptor Antagonists: Arylpiperazine Derivatives of Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines. [Link]
[4] Al-Tel, T. H., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(23), 5553. [Link]
[28] National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]
[6] Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 1-15. [Link]
[24] Vu, C. B., et al. (2004). Piperazine Derivatives of[1][2][3]Triazolo[1,5-a][1][5][16]triazine as Potent and Selective Adenosine A2a Receptor Antagonists. Journal of Medicinal Chemistry, 47(17), 4238-4248. [Link]
[12] Simulations Plus. (2026). ADMET Predictor®. [Link]
[18] Kumaravel, G., et al. (2004). Novel bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines as highly potent and selective adenosine A2A receptor antagonists. Journal of Medicinal Chemistry, 47(25), 6294-6302. [Link]
[9] Vu, C. B., et al. (2004). Piperazine derivatives of[1][2][3]triazolo[1,5-a][1][5][16]triazine as potent and selective adenosine A2a receptor antagonists. Journal of Medicinal Chemistry, 47(17), 4238-4248. [Link]
[29] Reaction Biology. (n.d.). A2A Biochemical Binding Assay Service. [Link]
[30] Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 1-15. [Link]
[7] Wikipedia. (n.d.). Piperazine. [Link]
[20] Kim, S. K., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(10), 4057-4067. [Link]
ADMETlab 2.0. (n.d.). [Link]
[31] Magnani, F., et al. (2008). Co-evolving stability and conformational homogeneity of the human adenosine A2a receptor. Proceedings of the National Academy of Sciences, 105(31), 10744-10749. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine as potent and selective adenosine A2a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. On-line Software [vcclab.org]
- 12. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 13. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 14. Synthesis of alkyne derivatives of a novel triazolopyrazine as A(2A) adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Document: Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. (CHEMBL1143471) - ChEMBL [ebi.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Novel bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines as highly potent and selective adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. cosmobio.co.jp [cosmobio.co.jp]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. AA-Prop - Protein Physicochemical Properties Prediction Tool | BioGem.Org [biogem.org]
- 26. Thieme E-Books & E-Journals [thieme-connect.de]
- 27. scribd.com [scribd.com]
- 28. researchgate.net [researchgate.net]
- 29. reactionbiology.com [reactionbiology.com]
- 30. researchgate.net [researchgate.net]
- 31. pnas.org [pnas.org]
